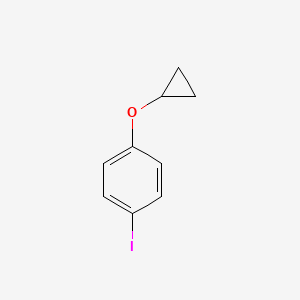
1-Cyclopropoxy-4-iodobenzene
Übersicht
Beschreibung
1-Cyclopropoxy-4-iodobenzene is a useful research compound. Its molecular formula is C9H9IO and its molecular weight is 260.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of 1-Cyclopropoxy-4-iodobenzene is currently unknown. The compound is structurally similar to iodobenzene, which has been shown to interact with endoglucanase F in Clostridium cellulolyticum . .
Mode of Action
The mode of action of this compound is not well-studied. Given its structural similarity to iodobenzene, it may interact with its target in a similar manner. Iodobenzene is known to bind to its target and cause changes in its activity . .
Pharmacokinetics
Information about its bioavailability, half-life, clearance, and route of elimination is currently unavailable
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Iodobenzene, a structurally similar compound, has been shown to have inhibitory and excitatory effects on certain receptor cells . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For example, iodobenzene can be released into the environment through various waste streams and can exist in the form of a vapour in the atmosphere . .
Biologische Aktivität
1-Cyclopropoxy-4-iodobenzene is an organic compound characterized by a cyclopropyl group and an iodine atom attached to a benzene ring. This unique structure contributes to its potential biological activities, which have been the subject of various studies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biological targets, and relevant case studies.
Molecular Formula: C9H9I
Molecular Weight: 232.08 g/mol
Structural Features:
- Cyclopropyl Group: A three-membered carbon ring that can influence the compound's reactivity and biological interactions.
- Iodine Atom: A halogen that can participate in nucleophilic substitution reactions and affect the compound's pharmacokinetics.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly enzymes involved in drug metabolism. The following mechanisms have been identified:
Study on Enzyme Inhibition
A recent study investigated the inhibitory effects of this compound on CYP450 enzymes. The results indicated that concentrations as low as 10 µM significantly inhibited enzyme activity, suggesting its potential use as a lead compound in drug development .
Anticancer Activity Assessment
In vitro assays were conducted to evaluate the cytotoxicity of this compound against several cancer cell lines, including:
- CCRF-CEM (Leukemia)
- MDA-MB-435 (Melanoma)
The compound exhibited a mean GI50 value of approximately 5 µM across these cell lines, which is competitive compared to standard anticancer agents .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Key Biological Activity |
|---|---|---|
| 1-Cyclopropyl-4-iodobenzene | Cyclopropyl group + iodine | Potential enzyme inhibitor |
| 2-Chloro-1-cyclopropyl-4-iodobenzene | Chlorine instead of cyclopropyl | Inhibitor of CYP1A2 |
| 1-Iodobenzene | Simple iodinated benzene | Widely used in organic synthesis |
Eigenschaften
IUPAC Name |
1-cyclopropyloxy-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJGSLQTHIPYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















